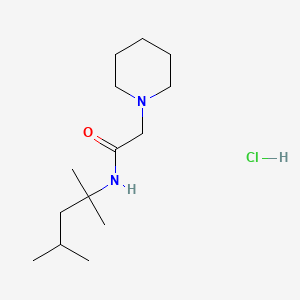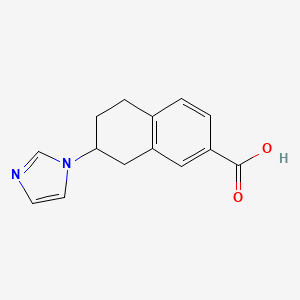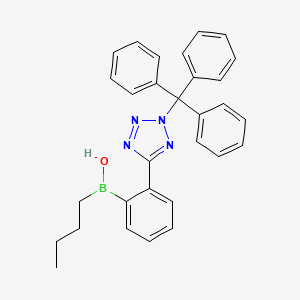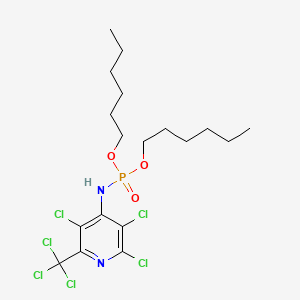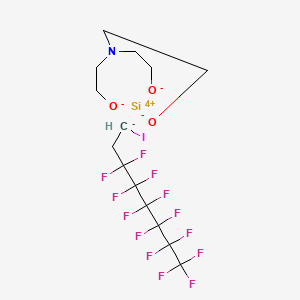
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound is notable for its incorporation of fluorinated and iodinated alkyl groups, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the nitrilotris(ethanolato) ligand, the introduction of the tridecafluoro-1-iodooctyl group, and the coordination of these ligands to a silicon center. Typical reaction conditions may include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like silicon tetrachloride or silicon alkoxides.
Industrial Production Methods
Industrial production methods for such complex organosilicon compounds often involve batch or continuous flow processes. These methods must ensure high purity and yield, often requiring sophisticated purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The fluorinated alkyl groups may be resistant to oxidation, but the ethanolato ligands could be susceptible under strong oxidative conditions.
Reduction: Reduction reactions may target the iodinated alkyl group, potentially leading to the formation of silicon-hydride species.
Substitution: The ethanolato ligands can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield silicon-oxygen bonds, while reduction could produce silicon-hydride bonds.
Aplicaciones Científicas De Investigación
This compound could have several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in bioconjugation or as a component in drug delivery systems.
Medicine: Investigated for its potential use in imaging or as a therapeutic agent.
Industry: Utilized in the production of specialty coatings, adhesives, or sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular membranes or proteins, potentially altering their function. The fluorinated and iodinated groups could enhance its ability to penetrate biological membranes or target specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-: A simpler analog without the fluorinated and iodinated alkyl group.
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl)-: Similar but without the iodine atom.
Uniqueness
The presence of the tridecafluoro-1-iodooctyl group makes this compound unique, potentially imparting enhanced chemical stability, hydrophobicity, and biological activity compared to its analogs.
Propiedades
Número CAS |
135829-02-6 |
|---|---|
Fórmula molecular |
C14H15F13INO3Si |
Peso molecular |
647.24 g/mol |
Nombre IUPAC |
2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane |
InChI |
InChI=1S/C8H3F13I.C6H12NO3.Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;8-4-1-7(2-5-9)3-6-10;/h2H,1H2;1-6H2;/q-1;-3;+4 |
Clave InChI |
HXGWVGUZZOFVCV-UHFFFAOYSA-N |
SMILES canónico |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Si+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


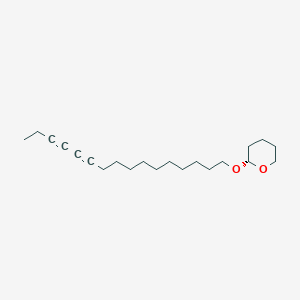
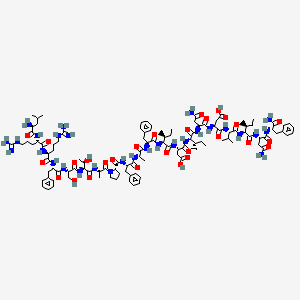
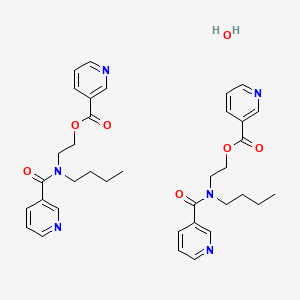
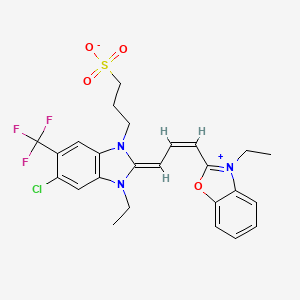
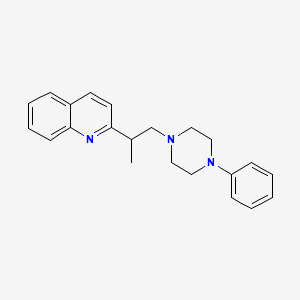

![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
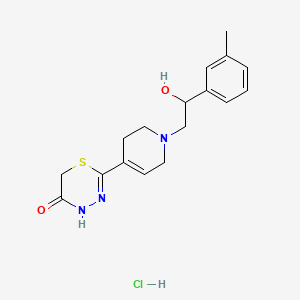
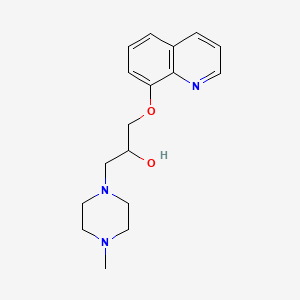
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
